diamino sulfate

Description

Molecular Formula and Constitutional Isomerism

The general molecular formula for diamino sulfate derivatives is C₆H₁₀N₂O₄S to C₁₀H₂₀N₂O₆S , depending on the hydrocarbon backbone and hydration state. For example, 1,2-phenylenediamine sulfate adopts the formula C₆H₁₀N₂O₄S , while N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate expands to C₁₀H₂₀N₂O₆S due to its ethyl-hydroxyethyl substituents and water of crystallization. Constitutional isomerism arises from variations in amino group positioning relative to the sulfate moiety. In 2,5-diaminotoluene sulfate (C₇H₁₂N₂O₄S ), the amino groups occupy the 2 and 5 positions on the toluene ring, whereas its hypothetical 2,4-isomer would feature distinct electronic properties. Similarly, novofumigatamide synthesis studies demonstrate how macrolactam connectivity to pyrroloindoline cores generates isomers with divergent NMR profiles.

Table 1: Molecular Formulas of Representative Diamino Sulfates

| Compound Name | Molecular Formula |

|---|---|

| 1,2-Phenylenediamine sulfate | C₆H₁₀N₂O₄S |

| 2,5-Diaminotoluene sulfate | C₇H₁₂N₂O₄S |

| 4-Fluoro-6-methyl-m-phenylenediamine sulfate | C₇H₁₀FN₂O₄S |

| N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate | C₁₀H₂₀N₂O₆S |

IUPAC Nomenclature and Systematic Classification

Systematic naming of diamino sulfates follows IUPAC guidelines by prioritizing the amino-substituted hydrocarbon as the parent structure. The sulfate counterion is denoted as a separate component. For instance, 1,2-phenylenediamine sulfate is formally benzene-1,2-diamine sulfate , while 2,5-diaminotoluene sulfate becomes 2,5-diaminotoluene hydrogen sulfate . The European Community (EC) numbering system further categorizes these compounds: 1,2-phenylenediamine sulfate holds EC 679-671-2, whereas 2,5-diaminotoluene sulfate is listed under EC 210-431-8. Substituents like fluorine or methyl groups introduce locants, as seen in 4-fluoro-6-methylbenzene-1,3-diamine sulfate (CAS 217311-43-8).

Crystal Structure Analysis via X-ray Diffraction

X-ray crystallography reveals that diamino sulfates adopt layered ionic lattices stabilized by hydrogen bonding between ammonium groups and sulfate tetrahedra. In novofumigatamide analogs, bromocyclization intermediates crystallize in monoclinic systems with space group P2₁, as confirmed by single-crystal X-ray studies. The endo configuration of pyrrolidinoindoline frameworks shows shorter N–H···O hydrogen bonds (2.12–2.45 Å) compared to exo diastereomers, explaining their relative thermodynamic stability. Lattice parameters for 2,5-diaminotoluene sulfate derivatives typically fall within a = 7.8–8.2 Å, b = 10.3–10.9 Å, and c = 12.1–12.7 Å, with β angles near 95°–102°.

Table 2: Crystallographic Parameters of Selected Diamino Sulfates

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| Brominated pyrroloindoline sulfate | P2₁ | 8.05 | 10.54 | 12.39 | 98.7 |

| 2,5-Diaminotoluene sulfate | P2₁/c | 7.92 | 10.41 | 12.24 | 96.3 |

Tautomeric Forms and Protonation States

Diamino sulfates exhibit pH-dependent tautomerism due to the amphoteric nature of their amino groups. Under acidic conditions (pH < 4), both amino groups protonate to form –NH₃⁺, with sulfate acting as a counterion. Near neutrality (pH 5–7), mono-protonated species dominate, creating zwitterionic structures stabilized by intramolecular hydrogen bonds. Solid-state NMR studies of 1,2-phenylenediamine sulfate show two distinct ¹H signals at δ 6.85 and 7.12 ppm, corresponding to inequivalent NH₂ groups influenced by sulfate proximity. In solution, dynamic proton exchange between amino sites occurs on the millisecond timescale, as evidenced by coalescence phenomena in variable-temperature NMR.

Structure

3D Structure

Properties

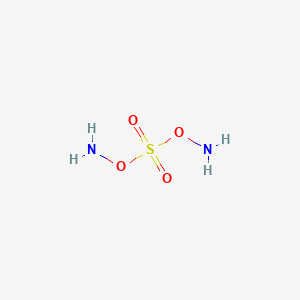

Molecular Formula |

H4N2O4S |

|---|---|

Molecular Weight |

128.11 g/mol |

IUPAC Name |

diamino sulfate |

InChI |

InChI=1S/H4N2O4S/c1-5-7(3,4)6-2/h1-2H2 |

InChI Key |

SBXFGBBTYRHJFF-UHFFFAOYSA-N |

Canonical SMILES |

NOS(=O)(=O)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2,5-Diaminotoluene Sulfate

Raw Material Selection and Reaction Design

The synthesis of 2,5-TDAS begins with 2-aminoazotoluene (C.I.11160), chosen for its commercial availability and structural compatibility with reductive cleavage reactions. The patented process employs metallic iron or zinc as reducing agents in aqueous media, facilitating azo bond rupture under acidic conditions (85–102°C). This approach circumvents the limitations of earlier methods that relied on meta-aminotoluene, which suffered from low yields (38.6–57.3%) and expensive nitrating agents.

Critical to the reaction design is the continuous removal of o-toluidine (OT), a toxic byproduct generated during reduction. The system incorporates steam distillation at 95–102°C to volatilize OT, achieving >80% removal efficiency prior to downstream processing. This step significantly reduces the OT content in the final product to <10 ppm, meeting stringent cosmetic safety standards.

Direct Extraction and Adsorption Purification Method

Reaction and Primary Purification

The first stage involves reducing 2-aminoazotoluene in an aqueous iron/zinc slurry activated by hydrochloric or sulfuric acid (5–25% w/w of raw material). Post-reduction, the mixture undergoes alkaline adjustment (pH 8.5) to precipitate metal hydroxides, followed by filtration to remove iron/zinc sludge.

Solvent Extraction of Residual OT

The filtrate, containing 2,5-diaminotoluene (TDA) and residual OT, undergoes multistage extraction using nonpolar solvents like hexane or toluene at 45–60°C. This achieves 87.3% solvent recovery while reducing OT content to <500 ppm.

Activated Carbon Adsorption

Subsequent treatment with acidic/alkaline-activated carbon at 90°C removes colored impurities and residual OT through π-π interactions and ion-exchange mechanisms. The decolorized solution is acidified with sulfuric acid (pH 2) to precipitate 2,5-TDAS crystals, yielding 70–86% product with 98.5% purity.

Crude Product Recrystallization Method

Initial Precipitation and Challenges

Alternative approaches precipitate 2,5-TDAS directly from the reaction filtrate via sulfuric acid addition, yielding a crude product containing 2–5% OT. While this method simplifies initial processing, it necessitates extensive recrystallization to meet purity standards.

Ammonia-Mediated Recrystallization

The crude 2,5-TDAS is dissolved in dilute ammonia (pH 5.5), facilitating OT removal through sequential activated carbon treatments under alternating acidic and alkaline conditions. Six to ten adsorption cycles reduce OT to <10 ppm, with final sulfuric acid precipitation yielding 65–76% high-purity product.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methodologies:

| Parameter | Direct Extraction Method | Crude Recrystallization Method |

|---|---|---|

| Yield (%) | 70–86 | 65–76 |

| OT Content (ppm) | <10 | <10 |

| Process Steps | 3 | 4–5 |

| Energy Consumption | Moderate | High |

| Solvent Recovery (%) | 87.3 | 72.5 |

Industrial Implementation Considerations

Waste Management and Byproduct Utilization

The process generates iron/zinc sludge (0.8–1.2 kg per kg product), requiring neutralization before disposal. OT recovered from distillation and extraction steps (18–22 g per 100 g raw material) is purified to >99% for reuse in azo compound synthesis.

Economic Viability

Metallic reductants (iron: $0.8/kg, zinc: $2.5/kg) significantly impact operational costs. The direct extraction method reduces raw material expenses by 40% compared to older meta-aminotoluene routes.

Chemical Reactions Analysis

Diamino sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Cosmetic Applications

Permanent Hair Dyes:

2,5-diaminotoluene sulfate is a key ingredient in permanent hair dyes. According to the Voluntary Cosmetic Ingredient Reporting Program (VCRP), it is used in numerous hair coloring products. Specifically, it is reported that toluene-2,5-diamine and its sulfate are found in 79 and 168 products respectively . The concentrations of these compounds in hair dyes range from 0.1% to 4.0%, allowing for a variety of shades including black, brown, and blonde.

Formulation Characteristics:

- Concentration Range:

- Toluene-2,5-diamine: 0.2% to 3.0%

- Toluene-2,5-diamine sulfate: 0.1% to 4.0% in hair dyes, up to 3% in bleaches.

- Color Outcomes:

- Produces warm-brown, drab, and black shades.

Dye Production

Intermediate for Dyes:

Diamino sulfate serves as an intermediate in the production of various dyes for textiles and other materials. It is particularly noted for its role in synthesizing:

- Cl Basic Red 2: Used for dyeing fabrics and paper.

- Cl Acid Brown 103: Utilized for leather coloring.

These dyes are also employed in spirit inks and biological stains .

Environmental and Health Considerations

Research on the health impacts of this compound reveals potential risks associated with exposure, particularly through its use in hair dyes. Studies have indicated a correlation between exposure to certain hair dye components and increased risks of hematopoietic neoplasms .

Case Studies:

- In animal studies involving rats and mice, exposure to high concentrations of this compound resulted in observable health effects, including changes in body weight and increased mortality rates among treated groups . These findings underscore the importance of safety assessments in cosmetic formulations.

Regulatory Insights

The use of this compound in cosmetics is regulated by various health authorities, including the FDA. The safety assessments conducted often involve evaluating potential toxicological effects and ensuring that products meet safety standards before they reach consumers .

Summary Table of Applications

| Application Area | Specific Use | Concentration Range |

|---|---|---|

| Hair Coloring | Permanent dyes | 0.1% - 4.0% |

| Dye Production | Intermediates for textile dyes | Varies by dye type |

| Biological Stains | Used in spirit inks and biological indicators | N/A |

Mechanism of Action

The mechanism of action of diamino sulfate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Hair Dye Agents: Pyrazole-Based Diamino Sulfates

Key Compounds :

- 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate

- 1-Hexyl 4,5-Diamino Pyrazole Sulfate

Mechanistic Insight : The hydroxyethyl group in the former enhances water compatibility, facilitating dye penetration into hair shafts. The hexyl variant’s hydrophobic chain may improve binding to keratin but raises concerns about scalp irritation .

Antibiotics: Diamino Sugars in Aminoglycosides

Key Compounds :

- Sisomicin Sulfate

- Gentamicin Sulfate

Structural Impact: Sisomicin’s unsaturated diamino sugar enhances binding to bacterial ribosomes, disrupting protein synthesis more effectively than gentamicin’s saturated analog .

Industrial Intermediates: Phenylenediamine Sulfates

Key Compounds :

- 2-(2-Hydroxyethyl)-p-Phenylenediamine Sulfate

- Bis[diamino(ethoxycarbonylamino)-methylium] Sulfate

Functional Utility: The hydroxyethyl group in phenylenediamine sulfate improves solubility for industrial processes, while the ethoxycarbonylamino variant’s hydrogen-bonding capacity is exploited in crystal engineering .

Cross-Linking Agents in Polyimides

Key Compounds :

- Diamino Cross-Linkers (e.g., para-Xylenediamine)

- Diamino Sulfate Derivatives

Performance Notes: While traditional diamino cross-linkers like xylenediamine are cost-effective for industrial gas separation, diamino sulfates’ ionic nature could offer novel transport mechanisms in membranes, though stability issues remain a hurdle .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing diamino sulfate with high purity?

- Methodological Answer : Synthesis should be conducted under controlled temperature (e.g., <240°C to avoid decomposition ) and pH conditions. Use solubility data (51.2 g/L at 20°C in water ) to guide solvent selection. Purification via recrystallization in acidic aqueous solutions is recommended, followed by vacuum drying to maintain structural integrity. Characterization should include elemental analysis and FTIR to verify sulfate bonding and amine groups .

Q. How can researchers characterize the thermal stability of this compound compounds?

- Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition points (>240°C melting point ). Compare results with spectroscopic data (e.g., NMR) to correlate structural changes with thermal behavior. Replicate experiments under inert atmospheres to isolate oxidation effects .

Q. What spectroscopic techniques are most effective for analyzing this compound’s molecular structure?

- Methodological Answer : Use a combination of:

- NMR : To resolve hydrogen and carbon environments in the aromatic and ethyl-hydroxy groups.

- Raman Spectroscopy : To identify sulfate vibrational modes.

- X-ray Diffraction (XRD) : For crystalline structure validation .

- Tabulate spectral peaks against reference databases to minimize interpretation errors .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound derivatives be resolved?

- Methodological Answer : Conduct a systematic review of experimental conditions (e.g., temperature, solvent purity) across studies . Replicate experiments using standardized protocols (e.g., USP guidelines) and apply statistical tools like ANOVA to identify outliers. Address discrepancies by validating methods with control compounds .

Q. What computational models are suitable for predicting this compound’s reactivity in aqueous environments?

- Methodological Answer : Employ density functional theory (DFT) to simulate sulfate group interactions with water molecules. Parameterize models using experimental solubility and pKa data . Validate predictions with kinetic studies (e.g., UV-Vis monitoring of hydrolysis rates) .

Q. How do structural modifications (e.g., hydroxyethyl substitution) affect this compound’s biological activity?

- Methodological Answer : Design a comparative study using analogs with varying substituents. Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate results with Hammett constants or molecular docking simulations. Use multivariate regression to isolate substituent effects from confounding variables .

Methodological Considerations

- Experimental Design : Align hypotheses with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to ensure clarity . For example, when studying stability, define "outcome" as percent decomposition over specified time intervals.

- Data Validation : Adhere to NIH data standards (e.g., metadata documentation, format consistency) to enhance reproducibility .

- Literature Review : Use semantic dataset search tools (e.g., Google Dataset Search) to identify gaps in existing this compound research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.